molecular formula C10H8N6 B2764225 2,6-Bis(1-pyrazolyl)pyrazine CAS No. 253310-71-3

2,6-Bis(1-pyrazolyl)pyrazine

Cat. No.: B2764225
CAS No.: 253310-71-3
M. Wt: 212.216
InChI Key: DRODYRLLEVCLTL-UHFFFAOYSA-N
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Description

2,6-Bis(1-pyrazolyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two pyrazole groups at the 2 and 6 positions

Mechanism of Action

Target of Action

The primary targets of 2,6-Bis(1-pyrazolyl)pyrazine are coordination polymers and metal–organic frameworks (MOFs). These are crystalline materials with a periodic n-dimensional structure made of metal ions and organic ligands . The compound interacts with these targets to produce unique and highly tunable properties .

Mode of Action

This compound interacts with its targets through a Proton-Coupled Electron Transfer (PCET) assisted process. This process uses the hydroxy-pyrazolyl moiety of the ligand and the iron (II) ion as sources of proton and electron, respectively . This interaction results in the formation of coordination polymers and MOFs with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands .

Biochemical Pathways

The PCET-assisted process that this compound undergoes affects the formation of coordination polymers and MOFs. This process results in the transformation of the hydroxyl groups into OBF3 under harsh solvothermal conditions . The downstream effects of this process include the production of coordination polymers and MOFs with unique and tunable properties .

Pharmacokinetics

The compound’s solubility and stability under various conditions, such as inert gas at 2-8°c , may influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of coordination polymers and MOFs with unique and tunable properties . These properties make the resulting materials useful in various applications, such as sensing, catalysis, and gas storage and separation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For example, under harsh solvothermal conditions, a hydrogen atom transfer to the tetrafluoroborate anion occurs, causing the transformation of the hydroxyl groups into OBF3 . This transformation is a key step in the formation of coordination polymers and MOFs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-pyrazolyl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution of the chlorine atoms by the pyrazole groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1-pyrazolyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles or nucleophiles in the presence of a suitable catalyst or base.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Functionalized pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1-pyrazolyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2,6-Bis(1-pyrazolyl)benzene: Similar structure but with a benzene ring instead of a pyrazine ring.

Uniqueness

2,6-Bis(1-pyrazolyl)pyrazine is unique due to its specific electronic properties conferred by the pyrazine ring, which can influence its coordination behavior and biological activity. The presence of two pyrazole groups also allows for versatile functionalization and the formation of diverse derivatives .

Properties

IUPAC Name

2,6-di(pyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-3-12-15(5-1)9-7-11-8-10(14-9)16-6-2-4-13-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRODYRLLEVCLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320533
Record name 2,6-di(pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

253310-71-3
Record name 2,6-di(pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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